molecular formula C18H20N2O3 B2915189 N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 953244-32-1

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2915189
CAS No.: 953244-32-1
M. Wt: 312.369
InChI Key: LSTDBMYMDIGVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzo[d][1,3]dioxole ring system, which is a common structural motif in various biologically active molecules. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via acylation reactions using benzo[d][1,3]dioxole-5-carbonyl chloride and amines.

    Introduction of the Dimethylamino Group: The dimethylamino group is incorporated through nucleophilic substitution reactions involving dimethylamine and suitable electrophilic intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzo[d][1,3]dioxole ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.

Major Products

The major products formed from these reactions include oxidized quinones, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(dimethylamino)phenethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to its specific combination of the benzo[d][1,3]dioxole ring and the dimethylamino group. This combination imparts unique physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20(2)15-6-3-13(4-7-15)9-10-19-18(21)14-5-8-16-17(11-14)23-12-22-16/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTDBMYMDIGVMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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